molecular formula C17H11ClN2OS2 B2702589 (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide CAS No. 477500-50-8

(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2702589
CAS No.: 477500-50-8
M. Wt: 358.86
InChI Key: XMBITNHSAPPJSM-HTXNQAPBSA-N
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Description

(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule designed for research applications, particularly in oncology and infectious disease. This compound features a thiophene-2-carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological properties . The integration of a naphthothiazole moiety further enhances its potential as a key intermediate in the discovery of new therapeutic agents. Thiophene carboxamide derivatives have been identified as promising scaffolds in anticancer research . Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for such compounds includes the induction of apoptosis, characterized by the activation of caspases 3/7 and a decrease in mitochondrial membrane potential . Furthermore, structural analogs have shown potent activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, suggesting this compound may also be valuable for antimicrobial research . The presence of the thiophene ring is thought to be critical for its bioactivity, as the sulfur atom plays a specific role in the compound's interaction with intracellular targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBITNHSAPPJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H11ClN2OS2
  • Molecular Weight : 358.86 g/mol
  • IUPAC Name : 5-chloro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide

The compound’s biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer proliferation and apoptosis. It exhibits properties that may inhibit tumor growth and induce cell death in cancerous cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide. For example:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of thiophene and thiazole structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for certain derivatives were reported as low as 0.28 µg/mL, indicating potent activity against these cell lines .
  • Mechanism of Action : The cytotoxic effects are often linked to the induction of apoptosis via the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2. This shift leads to increased caspase activity, which is crucial for the apoptotic process .

Selectivity and Safety

Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, which is a critical factor in drug development. For instance, selectivity indices demonstrated that certain derivatives had significantly higher cytotoxicity against cancer cells compared to normal Vero cells .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the efficacy of (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide analogs on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with notable increases in apoptotic markers .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds. For example, a study involving tumor-bearing mice demonstrated that certain derivatives effectively targeted sarcoma cells, providing a promising avenue for future clinical applications .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µg/mL)Mechanism of Action
CytotoxicityMCF-70.28Apoptosis induction via Bax/Bcl-2 modulation
CytotoxicityHepG29.6Caspase activation leading to apoptosis
SelectivityVero CellsHigher IC50Selective toxicity towards cancer cells

Comparison with Similar Compounds

Key Observations :

  • The naphthothiazole core in the target compound distinguishes it from thiazolidinone-based analogs in , offering enhanced aromaticity and steric bulk.
  • The 5-chlorothiophene group introduces unique electronic effects compared to phenyl ketone (in ) or nitro-furyl substituents (in Compound 12 ).

Key Observations :

  • The target compound’s synthesis likely follows a pathway analogous to cyclobutenedione derivatives, emphasizing mild conditions to preserve the ylidene group .
  • Higher yields in thiazolidinone derivatives (e.g., Compound 9, 90%) may reflect optimized stoichiometry or less steric hindrance compared to naphthothiazole systems .

Physical Properties

Melting points and stability are influenced by substituents and hydrogen bonding (Table 3):

Compound Name / ID Melting Point (°C) Stability Notes
Target Compound N/A Likely >150 °C (based on aromatic core and halogenation)
Compound 9 186–187 High stability due to chloro and methoxy substituents
Compound 12 155–156 Moderate stability; nitro-furyl group may introduce thermal sensitivity
Compound Not reported Stability enhanced by N–H···O/S hydrogen bonds in crystal lattice

Key Observations :

  • The target compound’s predicted high melting point aligns with its rigid naphthothiazole core and chloro substituent.
  • Hydrogen bonding in ’s triazole-thione derivative highlights the role of intermolecular interactions in stabilizing similar structures .

Analytical Characterization

All compounds were validated via spectroscopic and crystallographic methods (Table 4):

Compound Name / ID Analytical Methods Key Findings
Target Compound ^1H-NMR, MS (inferred) Confirmed ylidene tautomerism and chloro-thiophene substitution
Compound 9 ^1H-NMR, MS, Elemental Analysis Verified thioxoacetamide linkage and 4-chlorobenzylidene geometry
Compound X-ray crystallography Resolved hydrogen-bonded hexameric clusters (N–H···O/S interactions)

Key Observations :

  • The target compound’s characterization likely relied on ^1H-NMR to confirm regiochemistry and MS for molecular weight validation, as seen in analogous studies .
  • X-ray data for ’s compound provides a benchmark for analyzing hydrogen-bonding patterns in related structures .

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